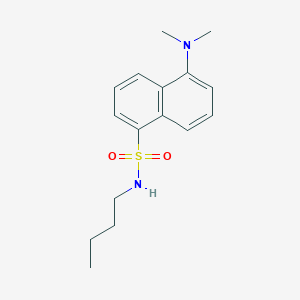

N-butyl-5-(dimethylamino)naphthalene-1-sulfonamide

Description

Significance of Naphthalene (B1677914) Sulfonamide Derivatives in Chemical Biology and Materials Science Research

Naphthalene sulfonamide derivatives represent a privileged scaffold in medicinal chemistry and chemical biology. The sulfonamide functional group is a key structural motif found in a wide array of therapeutic agents. researchgate.netunar.ac.idnih.gov In recent years, researchers have synthesized and evaluated numerous naphthalene sulfonamide derivatives for a broad spectrum of biological activities. These include applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant agents. nih.govekb.eg

The rigid naphthalene ring system provides a defined structural backbone that can be functionalized to achieve specific molecular recognition and biological effects. For instance, certain derivatives have been developed as potent inhibitors of fatty acid binding protein 4 (FABP4), a therapeutic target for diabetes and atherosclerosis. researchgate.net Others have shown efficacy as tubulin polymerization inhibitors, a mechanism central to the action of several anticancer drugs. nih.gov The versatility of the sulfonamide group allows for the straightforward synthesis of large libraries of compounds for screening against various biological targets. nih.govnih.gov This has made the naphthalene sulfonamide framework a cornerstone in modern drug discovery and development programs. researchgate.netnih.gov

Role of N-butyl-5-(dimethylamino)naphthalene-1-sulfonamide as a Fluorescent Scaffold in Advanced Investigations

The primary role of this compound in academic research stems from its function as a fluorescent probe. The dansyl group at its core is a widely used fluorophore for designing fluorescent sensors. nih.gov A key characteristic of this fluorophore is its environmental sensitivity; its fluorescence emission spectrum and quantum yield are heavily influenced by the polarity of its immediate surroundings. In nonpolar, hydrophobic environments, it exhibits strong fluorescence, while its emission is significantly quenched in polar, aqueous environments.

This property makes it an excellent tool for probing hydrophobic sites in macromolecules such as proteins and membranes. nih.gov When a molecule like this compound binds to a hydrophobic pocket on a protein, its fluorescence intensity increases, and the emission maximum shifts to a shorter wavelength (a "blue shift"). This phenomenon is leveraged to study protein conformation, ligand binding, and enzyme kinetics. The N-butyl group contributes to the molecule's affinity for these nonpolar regions. The parent compound without the butyl group, 5-(Dimethylamino)-1-naphthalenesulfonamide (DNSA), has been used as a fluorescent probe to determine the concentration of human carbonic anhydrase II. sigmaaldrich.com The dansyl group has also been incorporated into polymeric networks and used to investigate host-guest interactions and intramolecular energy transfer. nih.gov

Below is a table summarizing the photophysical properties of the related parent compound, 5-(Dimethylamino)-1-naphthalenesulfonamide, which are representative of the dansyl fluorophore.

| Property | Value | Conditions |

| Excitation Wavelength (λex) | 280 nm | When bound to carbonic anhydrase |

| Emission Wavelength (λem) | 470 nm | When bound to carbonic anhydrase |

| Emission Wavelength (λem) | 580 nm | In ethanol |

This data is for the related compound 5-(Dimethylamino)-1-naphthalenesulfonamide (DNSA) and is illustrative of the properties of the core dansyl fluorophore. sigmaaldrich.com

Overview of Key Research Paradigms and Methodological Contributions

The unique fluorescent properties of the dansyl scaffold, as seen in this compound, have made it a staple in several key research paradigms. Its primary methodological contribution is in the field of fluorescence spectroscopy.

Key research areas employing this type of fluorescent probe include:

Protein Binding and Conformational Studies: Researchers utilize the environment-sensitive fluorescence of the dansyl group to monitor the binding of ligands to proteins and to detect conformational changes. The binding event is often signaled by a significant increase in fluorescence intensity and a blue shift in the emission wavelength. nih.govsigmaaldrich.com

Enzyme Inhibition Assays: Dansyl-based compounds can be designed as probes to study enzyme activity. For example, their interaction with enzymes like carbonic anhydrases can be monitored through changes in fluorescence, providing a method to screen for potential inhibitors. sigmaaldrich.com

Fluorescent Labeling: The reactive precursor, 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), is widely used to covalently label primary and secondary amines in proteins, peptides, and amino acids. unar.ac.idnih.gov The resulting dansylated molecules can then be detected and quantified with high sensitivity.

Sensing and Molecular Recognition: The dansyl fluorophore is a common component in the design of chemosensors for detecting specific analytes, such as metal ions. mdpi.com The binding of the target analyte to a receptor linked to the dansyl group can trigger a measurable change in the fluorescence signal.

These methodologies have become fundamental in biochemistry, molecular biology, and materials science, allowing for sensitive and real-time investigation of complex molecular processes.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-5-(dimethylamino)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c1-4-5-12-17-21(19,20)16-11-7-8-13-14(16)9-6-10-15(13)18(2)3/h6-11,17H,4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNIMBRGCIFXMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for N Butyl 5 Dimethylamino Naphthalene 1 Sulfonamide

Established Synthetic Pathways for the Core N-butyl-5-(dimethylamino)naphthalene-1-sulfonamide Structure

The principal and most widely employed method for the synthesis of this compound involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, with n-butylamine. This nucleophilic substitution reaction is a straightforward and efficient way to form the sulfonamide bond.

The synthesis of the dansyl chloride precursor typically begins with 5-amino-naphthalene-1-sulfonic acid. snnu.edu.cn This starting material undergoes methylation, often using a methylating agent like dimethyl sulfate, to convert the primary amino group to a dimethylamino group, yielding 5-(dimethylamino)naphthalene-1-sulfonic acid. snnu.edu.cn Subsequently, the sulfonic acid is treated with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, to produce the reactive dansyl chloride.

The final step is the coupling of dansyl chloride with n-butylamine. The reaction is generally carried out in an appropriate solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is a commonly used solvent and base for this transformation. nih.gov The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). nih.gov Upon completion, the product is isolated through precipitation in ice-cold water followed by filtration and drying. nih.gov

A general reaction scheme is presented below:

Step 1: Methylation 5-amino-naphthalene-1-sulfonic acid + Methylating Agent → 5-(dimethylamino)naphthalene-1-sulfonic acid snnu.edu.cn

Step 2: Chlorination 5-(dimethylamino)naphthalene-1-sulfonic acid + Chlorinating Agent → 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride)

Step 3: Sulfonamide Formationnih.govFunctional Group Introduction and Modification Strategies on the N-butyl Moiety

While direct modification of the N-butyl moiety after the formation of the sulfonamide is not extensively documented, derivatization can be achieved by utilizing functionalized butylamines in the initial synthesis. This approach allows for the introduction of various functional groups onto the butyl chain, thereby tuning the physicochemical properties of the final molecule.

For instance, employing butylamine (B146782) derivatives bearing terminal functional groups such as hydroxyl, carboxyl, or additional amino groups would lead to the corresponding functionalized this compound analogues. The synthesis of these functionalized butylamines can be accomplished through various established organic synthetic methods.

| Starting Butylamine Derivative | Resulting Functional Group on N-butyl Moiety | Potential Application |

| 4-amino-1-butanol | Hydroxyl (-OH) | Introduction of a polar group, potential site for further conjugation |

| 4-aminobutanoic acid | Carboxyl (-COOH) | Attachment to biomolecules, surface immobilization |

| Butane-1,4-diamine | Primary amine (-NH2) | Alteration of charge, further derivatization |

This strategy of incorporating diversity through the amine component is a versatile method for creating a library of N-substituted dansyl sulfonamides with tailored properties for specific research applications.

Naphthalene (B1677914) Ring System Derivatization for Tailored Research Applications

Modification of the naphthalene ring of this compound offers another avenue for creating analogues with altered photophysical or biological properties. Electrophilic aromatic substitution reactions on the naphthalene core are a plausible, though not extensively reported, strategy for introducing substituents.

The dimethylamino group at the 5-position is an activating group and will direct incoming electrophiles to the ortho and para positions. However, the sulfonyl chloride group at the 1-position is a deactivating group. The regioselectivity of such substitutions would need to be carefully controlled. Potential derivatization reactions could include nitration, halogenation, or Friedel-Crafts reactions on the 5-(dimethylamino)naphthalene-1-sulfonyl chloride precursor before its reaction with n-butylamine. This would yield a series of substituted N-butyl-5-(dimethylamino)naphthalene-1-sulfonamides.

| Reaction Type | Potential Reagent | Possible Substitution Position(s) |

| Nitration | HNO3/H2SO4 | Positions 2, 4, 6, 8 |

| Halogenation | Br2, Cl2 | Positions 2, 4, 6, 8 |

| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | Positions 2, 4 |

The synthesis of these derivatized precursors would allow for the systematic study of the effect of substituents on the naphthalene ring on the properties and applications of the final compound.

Chemo- and Regioselective Synthesis of Advanced this compound Analogues

The chemo- and regioselective synthesis of advanced analogues of this compound primarily relies on the strategic use of protecting groups and the inherent reactivity of the starting materials.

For molecules containing multiple reactive sites, chemoselectivity can be achieved by protecting more reactive functional groups while the desired transformation is carried out. For example, in the synthesis of a derivative with a free amino group on the butyl chain, a protected diamine would be used in the initial reaction with dansyl chloride, followed by a deprotection step.

Regioselectivity in the derivatization of the naphthalene ring, as mentioned in the previous section, is governed by the directing effects of the existing substituents. To achieve specific substitution patterns that are not favored by the inherent electronics of the molecule, more advanced synthetic strategies such as directed ortho-metalation (DoM) could potentially be employed on a suitably protected precursor. However, the application of such methods to the dansyl scaffold is not well-documented.

Catalytic Approaches in the Synthesis of this compound Derivatives

While the fundamental synthesis of this compound is a non-catalytic process, modern catalytic methods could offer novel pathways for the synthesis of its derivatives. Catalytic C-H activation is a powerful tool for the functionalization of otherwise inert C-H bonds.

For instance, palladium-catalyzed C(sp³)-H activation could potentially be used to functionalize the N-butyl group directly. This would involve the use of a directing group to guide the catalyst to a specific C-H bond on the butyl chain, allowing for the introduction of various functional groups. However, the direct application of such methods to N-butyl-dansylamide has not been extensively reported.

Furthermore, catalytic cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed if a halogenated derivative of the naphthalene ring is first synthesized. This would allow for the introduction of a wide range of aryl, heteroaryl, or amino substituents onto the naphthalene core, significantly expanding the chemical space of accessible analogues.

| Catalytic Approach | Potential Application | Example Reaction |

| C-H Activation | Direct functionalization of the N-butyl chain | Pd-catalyzed arylation of a C-H bond |

| Cross-Coupling | Introduction of diverse substituents on the naphthalene ring | Suzuki coupling of a bromo-dansyl derivative with a boronic acid |

The exploration of these catalytic methodologies holds significant promise for the efficient and selective synthesis of novel and complex this compound derivatives for advanced research applications.

Biochemical and Molecular Interaction Studies Facilitated by N Butyl 5 Dimethylamino Naphthalene 1 Sulfonamide

Protein Labeling and Conjugation Strategies

The utility of N-butyl-5-(dimethylamino)naphthalene-1-sulfonamide and related dansyl compounds in biochemical studies stems from their ability to be attached to or interact with proteins, thereby imparting a fluorescent signal that can be monitored.

The covalent labeling of proteins with dansyl derivatives is a well-established strategy for introducing a fluorescent reporter group. This is typically achieved through the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) with nucleophilic residues on the protein surface. Dansyl chloride readily reacts with the primary amino groups of lysine residues and the N-terminal α-amino group of a polypeptide chain to form stable sulfonamide adducts. chemicalbook.comresearchgate.net This reaction is a common method for fluorescently labeling proteins for various applications, including protein sequencing and analysis. chemicalbook.comresearchgate.net

The resulting dansyl-protein conjugates possess fluorescence lifetimes typically in the range of 10-20 nanoseconds. chemicalbook.comaatbio.com The covalent attachment allows for the study of protein conformation and dynamics, as the fluorescence of the attached dansyl group is sensitive to its local environment. chemicalbook.com While specific studies detailing the covalent attachment of pre-synthesized this compound to proteins are not prevalent, the principles of dansyl chemistry suggest that similar strategies could be employed if the butylamine (B146782) moiety were designed to participate in a conjugation reaction. More commonly, the dansyl group is introduced to a protein, and its interaction with the protein's environment is then studied.

The dansyl group's fluorescence is highly dependent on the polarity of its surroundings. In aqueous solutions, the fluorescence is often quenched, but it can be significantly enhanced in non-polar environments, such as the hydrophobic pockets of proteins. chemicalbook.com This property is central to the use of dansyl sulfonamides as probes for studying non-covalent interactions. When a compound like this compound binds to a hydrophobic site on a protein, its fluorescence intensity increases, and the emission maximum often shifts to a shorter wavelength (a blue shift). This phenomenon is exploited to detect and characterize binding events. The dansyl moiety itself provides a valuable tool for preparing fluorescent ligands that are expected to bind to these hydrophobic regions within proteins or other biological receptors. chemicalbook.comaatbio.com

Investigation of Molecular Binding Sites and Affinities

The environmentally sensitive fluorescence of this compound and its analogs makes them excellent probes for identifying and characterizing binding sites on proteins, as well as for determining the affinity of these interactions.

Human serum albumin (HSA) is a major carrier protein in the blood plasma with two primary binding sites for a wide variety of drugs and other small molecules, designated as Site I and Site II. nih.govnih.govkcl.ac.uk The specific binding of fluorescent probes to these sites is a common method for characterizing drug-protein interactions.

Dansylamide, a close structural analog of this compound, is a well-established fluorescent probe that selectively binds to Site I of HSA. nih.gov Other dansylated amino acids have been shown to be specific for either Site I or Site II, and their binding has been characterized through crystallographic studies. nih.govkcl.ac.uksemanticscholar.org For example, dansyl-l-asparagine, dansyl-l-arginine, and dansyl-l-glutamate are specific for Site I, while dansyl-l-norvaline, dansyl-l-phenylalanine, and dansyl-l-sarcosine are specific for Site II. nih.govkcl.ac.uk

The binding of another related compound, 5-(dimethylamino)naphthalene-1-sulfonic acid (DNS), to human and bovine serum albumin has been shown to occur at one major high-affinity site and one minor site. nih.gov The high-affinity site is highly hydrophobic and is the same site that binds medium-chain fatty acids. nih.gov

Table 1: Binding Affinities of Dansyl Derivatives to Serum Albumin

| Compound | Protein | Binding Site | Association Constant (Ka) |

| 5-(dimethylamino)naphthalene-1-sulfonic acid (DNS) | Human Serum Albumin | Major Site | 5 x 10⁶ M⁻¹ |

| 5-(dimethylamino)naphthalene-1-sulfonic acid (DNS) | Human Serum Albumin | Minor Site | 3 x 10⁵ M⁻¹ |

| 5-(dimethylamino)naphthalene-1-sulfonic acid (DNS) | Bovine Serum Albumin | Major Site | 5 x 10⁶ M⁻¹ |

| 5-(dimethylamino)naphthalene-1-sulfonic acid (DNS) | Bovine Serum Albumin | Minor Site | 3 x 10⁵ M⁻¹ |

This table is based on data for 5-(dimethylamino)naphthalene-1-sulfonic acid as a representative dansyl compound. nih.gov

Sulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com The fluorescent properties of dansyl sulfonamides make them particularly useful for studying these interactions.

The binding of 5-dimethylaminonaphthalene-1-sulfonamide (dansylamide) to human carbonic anhydrase II (CAII) has been extensively studied. nih.govnih.gov X-ray crystallography has revealed that the dansylamide binds in a hydrophobic pocket within the active site. nih.gov The naphthyl ring of the dansylamide makes van der Waals contacts with several hydrophobic amino acid residues, including Val-121, Phe-131, Val-143, Leu-198, and Trp-209. nih.gov The binding of dansylamide requires a conformational change in the Leu-198 residue to accommodate the ligand. nih.gov The sulfonamide group itself coordinates with the zinc ion in the active site, which is a characteristic feature of sulfonamide inhibition of carbonic anhydrases. mdpi.com

The affinity of dansylamide for carbonic anhydrase can be determined by monitoring the fluorescence enhancement of the ligand upon binding, which is partly due to fluorescence resonance energy transfer (FRET) from tryptophan residues near the active site. nih.gov

Table 2: Dissociation Constants for Dansylamide Binding to Carbonic Anhydrase

| Compound | Enzyme | Method | Dissociation Constant (Kd) |

| 5-dimethylaminonaphthalene-1-sulfonamide (Dansylamide) | Bovine Carbonic Anhydrase | Fluorescence Titration | 2.5 x 10⁻⁷ M |

| 5-dimethylaminonaphthalene-1-sulfonamide (Dansylamide) | Human Carbonic Anhydrase II | Fluorescence Resonance Energy Transfer | Not specified in snippet |

This table includes data for the closely related compound dansylamide.

The principle of competitive displacement is often used in conjunction with fluorescent probes like dansyl derivatives to screen for and characterize the binding of other, non-fluorescent ligands. In these assays, the displacement of a bound fluorescent probe from its binding site by a test compound results in a decrease in fluorescence intensity or a change in fluorescence polarization. nih.gov This allows for the determination of the binding affinity of the test compound.

Dansylated amino acids, due to their site-specificity on proteins like HSA, are valuable tools for mapping the binding sites of new drug candidates. semanticscholar.org By observing whether a test compound can displace a Site I- or Site II-specific dansyl probe, researchers can determine the primary binding site of the new compound. nih.gov This approach provides a high-throughput method for characterizing ligand-receptor interactions in model systems. semanticscholar.orgnih.gov

Dynamics of Probe-Biomolecule Complexes

The interaction of this compound with biomolecules provides a dynamic window into molecular processes. As a fluorescent probe, its spectral properties are highly sensitive to the local environment, making it an invaluable tool for studying the intricacies of biomolecular complexes.

Conformational Changes Induced by this compound Binding

The binding of this compound, or its close analogs, to proteins can induce significant conformational changes, which can be elucidated through advanced analytical techniques. A notable example is the interaction of the related compound 5-dimethylamino-1-naphthalene sulfonamide (dansylamide) with human carbonic anhydrase II (CAII), a well-studied metalloenzyme.

High-resolution X-ray crystallography has revealed that the binding of dansylamide to the active site of CAII leads to a distinct conformational adjustment of a key amino acid residue, Leucine-198 (Leu-198). nih.govresearchgate.net In the unbound state, the side chain of Leu-198 occupies a certain position within the active site. However, to accommodate the bulky naphthyl group of the incoming dansylamide, the side chain of Leu-198 undergoes a conformational shift, moving to create a hydrophobic pocket that favorably interacts with the probe. nih.govresearchgate.net This induced-fit mechanism highlights the flexibility of the protein's active site and demonstrates how the binding of a small molecule probe can reshape the local protein architecture.

This specific conformational change has been shown to be crucial for the binding affinity of the sulfonamide probe. nih.govresearchgate.net Variants of CAII with mutations at the Leu-198 position exhibit altered affinities for dansylamide, underscoring the importance of this induced conformational change in the stability of the probe-biomolecule complex. nih.govresearchgate.net

| Biomolecule | Interacting Probe | Affected Residue | Observed Conformational Change | Method of Observation |

|---|---|---|---|---|

| Human Carbonic Anhydrase II (CAII) | 5-dimethylamino-1-naphthalene sulfonamide | Leucine-198 (Leu-198) | Side chain displacement to accommodate the naphthyl ring of the probe | X-ray Crystallography |

Energy Transfer Mechanisms within Fluorescently Labeled Systems

This compound and related dansyl compounds can participate in Fluorescence Resonance Energy Transfer (FRET), a non-radiative process where an excited donor fluorophore transfers energy to a nearby acceptor molecule. nih.gov This phenomenon is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers, making it a powerful tool for studying molecular interactions and conformational changes. nih.gov

In the context of probe-biomolecule complexes, the dansyl group of this compound can act as the energy donor. For instance, in studies with carbonic anhydrase, the binding of dansylamide to the active site allows for FRET to occur between the intrinsic tryptophan residues of the enzyme (acting as donors) and the bound dansylamide (acting as the acceptor). nih.gov The efficiency of this energy transfer can be used to determine the binding affinity of the sulfonamide probe. nih.gov

The mechanism of FRET is based on the overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. nih.gov When the donor is excited by light, instead of emitting a photon, it can transfer its excitation energy to the acceptor if it is in close proximity. This results in the quenching of the donor's fluorescence and the sensitized emission of the acceptor. By monitoring these changes in fluorescence, researchers can gain insights into the proximity and relative orientation of the labeled molecules.

| Biological System | Donor | Acceptor | Observed Phenomenon | Application |

|---|---|---|---|---|

| Human Carbonic Anhydrase II | Tryptophan residues | Dansylamide | Increased ligand fluorescence due to energy transfer | Determination of protein-ligand binding constants |

Application in Cellular Component Tracking (Excluding Clinical Human Trials)

The fluorescent properties of this compound and its derivatives make them suitable for labeling and tracking various cellular components in non-clinical research settings. Their utility stems from their ability to partition into hydrophobic environments, such as lipid membranes, and to report on these environments through changes in their fluorescence characteristics.

Labeling of Lipids and Membranes for Biological Studies

The dansyl moiety of this compound is known for its sensitivity to the polarity of its surroundings. nih.gov This property is particularly useful for studying the hydrophobic interiors of biological membranes. When incorporated into a lipid bilayer, the fluorescence emission of the dansyl group can provide information about the local environment.

A practical application of this principle is demonstrated through the use of dansyl-labeled phosphatidylethanolamine (dansyl-DHPE), a fluorescent lipid analog. nih.gov This probe has been successfully employed to monitor the kinetics of lipid extraction and transfer by lipid transfer proteins. nih.gov When dansyl-DHPE is located within a lipid vesicle, it exhibits a fluorescence emission maximum at a certain wavelength. Upon extraction by a lipid transfer protein into a less polar protein-lipid complex, its fluorescence emission maximum shifts to a shorter wavelength (a blue shift). nih.gov This spectral shift allows for real-time monitoring of the movement of lipids between membranes and proteins. nih.gov

The ability of dansyl-based probes to report on the polarity of their environment makes them effective tools for investigating the structure and dynamics of lipid membranes. nih.gov

| Environment | Fluorescence Emission Maximum | Indication |

|---|---|---|

| POPC Liposomes | ~518 nm | More polar environment of the lipid bilayer |

| GM2AP:dansyl-DHPE complex | ~484 nm | Less polar environment within the protein's lipid-binding pocket |

Investigation of Organelle Localization (Excluding Clinical Human Trials)

Derivatives of 5-(dimethylamino)naphthalene-1-sulfonamide are designed as fluorescent ligands that preferentially bind to hydrophobic regions within cells, such as those found in the membranes of organelles. nih.gov This characteristic allows for their potential use in visualizing and tracking these subcellular structures. The accumulation of the probe in specific organelles can be detected through fluorescence microscopy, providing insights into their distribution and morphology.

While direct studies specifying the use of this compound for tracking specific organelles are not prevalent, the general principles of using sulfonamide-based fluorescent probes for cellular imaging have been established. For example, sulfonamide-containing naphthalimide derivatives have been shown to be taken up by cells, enabling fluorescent imaging. This suggests that the sulfonamide moiety can be a component of cell-permeable fluorescent probes.

The localization of such probes within the cell is dictated by their physicochemical properties, including their hydrophobicity and affinity for particular subcellular structures. The butyl chain of this compound enhances its lipophilicity, which would favor its partitioning into lipid-rich environments like the endoplasmic reticulum or Golgi apparatus, though specific targeting would depend on other molecular interactions.

Development of N Butyl 5 Dimethylamino Naphthalene 1 Sulfonamide Based Chemical Probes and Biosensors

Design Principles for Fluorescent Probes and Sensors

The design of fluorescent probes and sensors based on N-butyl-5-(dimethylamino)naphthalene-1-sulfonamide hinges on the principle of modulating the fluorescence output of the dansyl fluorophore in response to a specific binding event. The core components of such a probe are a recognition element (receptor) that selectively interacts with the target analyte, and the signaling unit, which in this case is the this compound moiety.

The fluorescence of the dansyl group is highly sensitive to the polarity of its microenvironment. In a nonpolar environment, it exhibits strong fluorescence, while in a polar environment, the fluorescence is often quenched. This property is exploited in sensor design. The binding of an analyte to the receptor can induce a conformational change in the probe, altering the environment around the dansyl group and thus modulating its fluorescence.

Another key design principle involves photoinduced electron transfer (PET). In a PET-based sensor, the receptor is electronically linked to the fluorophore. In the absence of the analyte, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of the analyte to the receptor, this electron transfer is inhibited, leading to a "turn-on" fluorescence signal. Conversely, a "turn-off" sensor can be designed where analyte binding facilitates quenching.

Strategies for Target-Specific Probe Design

The versatility of the this compound structure allows for its incorporation into various platforms to achieve target specificity.

Incorporation into Molecularly Imprinted Polymers (MIPs) for Selective Detection

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. A closely related compound, N-2-propenyl-(5-dimethylamino)-1-naphthalene sulfonamide, has been successfully used as a fluorescent monomer in the synthesis of MIPs for the detection of 2,4-dinitrotoluene (B133949) (DNT), a nitroaromatic compound. In this approach, the fluorescent monomer is co-polymerized with a cross-linker in the presence of the template molecule (DNT). Subsequent removal of the template leaves behind cavities that are complementary in shape and functionality to the analyte.

When the MIP is exposed to the target analyte, the analyte rebinds to these cavities, leading to a change in the fluorescence of the embedded sulfonamide monomer. This change, often a quenching of fluorescence, can be correlated to the concentration of the analyte. This strategy demonstrates the potential for creating highly selective and sensitive sensors for various target molecules by adapting the imprinting process.

Development of Probes for Specific Analyte Sensing (e.g., Heavy Metals, Nitroaromatics)

The this compound scaffold can be chemically modified to include specific binding sites for analytes like heavy metals and nitroaromatic compounds.

For the detection of heavy metals , the sulfonamide nitrogen or other parts of the butyl chain can be functionalized with chelating agents that have a high affinity for specific metal ions. For instance, dansyl-based sensors have been developed for the detection of mercury (Hg²⁺) and copper (Cu²⁺) ions. The binding of the metal ion to the chelating part of the probe restricts the flexibility of the molecule, which can lead to an enhancement of fluorescence (chelation-enhanced fluorescence, CHEF) or, in some cases, quenching through heavy atom effects.

For the detection of nitroaromatics , the electron-rich naphthalene (B1677914) ring of the dansyl group can engage in π-π stacking interactions with electron-deficient nitroaromatic compounds. This interaction can lead to fluorescence quenching, forming the basis for detection. Research on a similar monomer, N-2-propenyl-(5-dimethylamino)-1-naphthalene sulfonamide, has shown that its incorporation into polymers results in materials that can detect nitroaromatic vapors through fluorescence quenching.

Structural Modifications for Enhanced Sensing Capabilities

To improve the sensitivity, selectivity, and response time of this compound-based probes, various structural modifications can be undertaken. One approach involves the synthesis of derivatives that can generate free radicals. For example, dansyl derivatives have been synthesized that, upon oxidation, form persistent hydrazyl free radicals. This process is accompanied by a quenching of fluorescence, offering a mechanism for redox-based sensing. Such pro-fluorescent free radical precursors could be designed to react with specific oxidizing analytes, leading to a measurable change in fluorescence.

Another strategy to enhance sensing is to modify the substituents on the naphthalene ring or the butyl chain to fine-tune the electronic properties and the binding affinity of the probe for the target analyte.

Integration into Advanced Biosensing Platforms

This compound and its derivatives can be integrated into a variety of advanced biosensing platforms to create robust and reusable sensors. One common approach is the immobilization of the fluorescent probe onto a solid support, such as a glass slide, polymer film, or nanoparticles. This can be achieved through covalent bonding, creating a stable and reusable sensor surface.

For example, dansyl-containing fluorescent films have been prepared by chemically derivatizing a chitosan (B1678972) polymer coated on an indium tin oxide (ITO) electrode with dansyl chloride. Such films can exhibit electrochemical activity and fluorescence, enabling multimodal detection.

Furthermore, dansyl sulfonamides can act as inhibitors for certain enzymes, such as carbonic anhydrase. The binding of the sulfonamide to the zinc ion in the active site of the enzyme can lead to changes in fluorescence. This interaction can be exploited to develop biosensors for zinc ions or to screen for other enzyme inhibitors. The immobilization of the target enzyme on a transducer surface, followed by the introduction of the dansyl sulfonamide probe, allows for the monitoring of binding events through fluorescence changes.

Below is an interactive table summarizing the integration of dansyl derivatives in biosensing platforms:

| Biosensing Platform | Analyte | Detection Principle |

| Molecularly Imprinted Polymers (MIPs) | Nitroaromatics | Fluorescence Quenching |

| Functionalized Surfaces | Heavy Metals (Hg²⁺, Cu²⁺) | Chelation-Enhanced Fluorescence (CHEF) or Quenching |

| Enzyme-Based Sensors | Zinc Ions, Enzyme Inhibitors | Fluorescence Modulation upon Binding |

| Polymer Films on Electrodes | Various Analytes | Electrochemical and Fluorescence Signals |

Applications in Plant Growth Regulation Research

While specific research on this compound in this context is limited, its sulfonamide group suggests a potential role as a plant growth regulator. By inhibiting folate biosynthesis, it could potentially affect various aspects of plant physiology, from seed germination to root and shoot development. The fluorescent nature of the dansyl group could be advantageous in such research, allowing for the visualization of the compound's uptake and distribution within plant tissues. This could provide valuable insights into the mechanisms of sulfonamide-based plant growth regulation.

Computational and Theoretical Investigations of N Butyl 5 Dimethylamino Naphthalene 1 Sulfonamide and Its Analogues

Molecular Docking Studies for Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Studies on a series of N-substituted 5-(dimethylamino)naphthalene-1-sulfonamide analogues have utilized molecular docking to evaluate their binding affinities against potential drug targets like carbonic anhydrase. unar.ac.idnih.gov For instance, docking analyses against human carbonic anhydrase I (PDB ID: 1AZM) revealed that these sulfonamide derivatives exhibit favorable binding affinities, often superior to standard inhibitors like acetazolamide. nih.gov The binding affinities for a selection of these analogues ranged from -6.8 to -8.2 kcal/mol. nih.gov

| Compound Analogue | Binding Affinity (kcal/mol) |

|---|---|

| N-(4-chloro-3-(trifluoromethyl)phenyl) analogue | -8.2 |

| N-(3-phenoxyphenyl) analogue | -8.1 |

| N-phenyl analogue | -7.5 |

| N-(3-methoxyphenyl) analogue | -7.4 |

| N-(quinolin-3-yl) analogue | -6.8 |

| Acetazolamide (Reference Drug) | -5.25 |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical properties (QSPR) or biological activities (QSAR). nih.gov These models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties.

For sulfonamides, QSAR studies have been successfully employed to develop pharmacophoric models for their inhibitory activity against various enzymes. nih.gov For example, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) have been used to correlate the steric and electrostatic features of sulfa drugs with their inhibitory concentrations (IC50) against enzymes such as dihydropteroate synthetase. nih.gov Such models can yield high statistical correlation, providing predictive tools for designing new, more potent analogues. nih.gov

A typical QSAR study on sulfonamide derivatives involves:

Dataset Selection: A series of structurally related compounds with experimentally measured biological activity is chosen.

Descriptor Calculation: A wide range of descriptors, including topological indices (e.g., Wiener, Randic), quantum chemical parameters (e.g., LUMO energy), and physicochemical properties (e.g., logP), are calculated for each molecule. researchgate.netnih.gov

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation linking the most relevant descriptors to the observed activity. researchgate.netjbclinpharm.org

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques. jbclinpharm.orgscispace.com

While a specific QSAR model for N-butyl-5-(dimethylamino)naphthalene-1-sulfonamide was not found, the established methodologies for related sulfonamide and naphthalimide derivatives demonstrate the feasibility and utility of this approach for predicting the biological activity of new compounds in this class. researchgate.netnih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. It is particularly useful for calculating properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

Theoretical studies on naphthalene (B1677914) derivatives using DFT, often with the B3LYP functional and a 6-31G(d,p) basis set, have provided insights into how substituents affect the electronic properties of the naphthalene core. mdpi.com For a molecule like this compound, DFT calculations can elucidate:

Molecular Geometry: Optimization of the ground-state geometry to predict bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Charge Distribution: Analysis of the charge distribution helps identify nucleophilic and electrophilic sites within the molecule, which is crucial for understanding its interaction with biological receptors and its metabolic fate. The sulfonamide group and the dimethylamino group significantly influence the charge distribution across the naphthalene ring system.

DFT calculations can confirm how the electron-donating dimethylamino group and the electron-withdrawing sulfonamide group modulate the electronic landscape of the molecule, which is fundamental to its function as a fluorescent probe and its binding characteristics.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic view of how a ligand interacts with its protein target, complementing the static picture provided by molecular docking. nih.gov

An MD simulation of a protein-ligand complex, such as this compound bound to an enzyme, can reveal:

Binding Stability: By monitoring the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone over the simulation time (e.g., 20 ns), the stability of the complex can be assessed. A stable RMSD suggests a stable binding mode. nih.gov

Flexibility of Residues: The Root-Mean-Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are constrained upon ligand binding.

Interaction Dynamics: MD simulations can track the persistence of key interactions, like hydrogen bonds and hydrophobic contacts, identified in docking studies. This helps to confirm which interactions are most critical for stable binding. nih.gov

Studies on other sulfonamide-protein complexes have used MD simulations to validate docking results and to understand the conformational changes that occur in both the ligand and the protein upon binding. nih.govacs.org These simulations are essential for refining the understanding of the binding mechanism at a molecular level.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The three-dimensional conformation of a molecule and the non-covalent interactions it forms are critical to its crystal packing and its binding to a biological target. X-ray crystallography studies on analogues of this compound provide valuable experimental data on these features.

Crystal structure analyses of related dansyl derivatives, such as N-benzyl-5-(dimethylamino)naphthalene-1-sulfonamide and N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide, reveal common patterns of intermolecular interactions. nih.gov

Hydrogen Bonding: A prevalent interaction in the crystal packing of these sulfonamides is hydrogen bonding involving the sulfonamide group. N—H···O hydrogen bonds, where the sulfonamide nitrogen acts as a donor and a sulfonyl oxygen acts as an acceptor, are frequently observed, often leading to the formation of dimers or chains. nih.govresearchgate.net In some analogues, N—H···N bonds are also present. nih.gov

π-π Stacking: Interactions between the aromatic naphthalene ring systems are also possible. However, in some reported crystal structures of dansyl analogues, significant π-π stacking is absent, with the crystal packing being dominated by hydrogen bonds and van der Waals forces. The relative orientation of the naphthalene systems is often not favorable for strong stacking.

Conformation: The conformation of the side chain attached to the sulfonamide nitrogen is also a key feature. For example, in the N-(2-aminoethyl) analogue, the aminoethyl group adopts a coiled conformation. nih.gov The N-butyl group in the target compound would also have conformational flexibility, which could influence its binding properties.

| Compound Analogue | Key Intermolecular Interactions | Conformational Notes | Reference |

|---|---|---|---|

| N-Benzyl-5-(dimethylamino)naphthalene-1-sulfonamide | N—H···O hydrogen bonds forming inversion dimers. No π-π stacking observed. | Dihedral angle of 59.16° between phenyl and naphthalene rings. | nih.gov (from initial search) |

| N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide | N—H···N and weak C—H···O hydrogen bonds linking molecules into chains. | Aminoethyl group has a coiled conformation with an N—C—C—N torsion angle of -53.6°. | nih.gov |

Applications in Advanced Materials Science Research

Incorporation into Fluorescent Nanoparticles and Nanomaterials

The integration of N-butyl-5-(dimethylamino)naphthalene-1-sulfonamide into fluorescent nanoparticles and nanomaterials is an area of active investigation. The dansyl group, which forms the core of this molecule, is widely recognized for its use as a fluorophore in the design of fluorescent probes. nih.govnih.gov By incorporating this sulfonamide derivative into nanoparticles, researchers aim to create stable, highly fluorescent nanoscale platforms for various applications.

The primary aliphatic amine functionality that can be present in derivatives of 5-(dimethylamino)naphthalene-1-sulfonamide allows for covalent linkage to other molecules and materials. mdpi.com This chemical handle is crucial for integrating the fluorescent unit into larger nanostructures, such as polymer nanoparticles. For instance, research on naphthalimide modified polyethylenimine (PEI) nanoparticles has demonstrated the successful synthesis of fluorescent probes for DNA detection. nanochemazone.com While this study does not use the exact butyl-sulfonamide derivative, it establishes a precedent for the utility of similar naphthalenic structures in creating functional nanomaterials.

The fluorescence of these nanoparticles is often sensitive to their environment, a characteristic property of dansyl-based compounds. mdpi.com This solvatochromic behavior can be exploited in sensing applications, where changes in the polarity or viscosity of the surrounding medium lead to shifts in the emission wavelength or intensity. The table below illustrates the typical fluorescence characteristics of a related compound, 5-(Dimethylamino)-1-naphthalenesulfonamide, which provides a basis for the expected properties of its N-butyl derivative within a nanomaterial matrix.

| Property | Value |

| Excitation Wavelength (λex) | ~280 nm (bound to carbonic anhydrase) |

| Emission Wavelength (λem) | ~470 nm (bound to carbonic anhydrase) |

| Emission Wavelength (λem) in ethanol | ~580 nm |

This data is for the related compound 5-(Dimethylamino)-1-naphthalenesulfonamide and is indicative of the fluorescent properties of the dansyl core.

Use as a Fluorescent Dopant in Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, fluorescent dopants are essential for achieving high-efficiency and color-tuned organic light-emitting diodes (OLEDs). While direct research on this compound as an OLED dopant is not extensively documented in the provided literature, the fundamental properties of the naphthalene (B1677914) sulfonamide scaffold suggest its potential in this application.

The working principle of a doped OLED involves a host material and a guest fluorescent compound (dopant). Energy is transferred from the host to the dopant, which then emits light of a specific color. The efficiency and color purity of the emission are highly dependent on the properties of the dopant. Research on blue thermally activated delayed fluorescence (TADF) emitters has shown that incorporating bulky groups, such as tert-butyl groups, can enhance solubility and reduce self-quenching effects, leading to higher external quantum efficiencies (EQEs). rsc.org This principle could be applied to derivatives of this compound to optimize their performance in OLEDs.

Recent studies on new dopant materials for deep-blue solution-processed OLEDs have highlighted the importance of molecular design in achieving high efficiency. nih.gov For example, dopants based on a TDBA (di-tert-butyl-dioxa-boranaphtho-anthracene) core have demonstrated impressive performance, with high current efficiencies and specific CIE color coordinates. nih.gov The development of this compound as a dopant would involve similar synthetic strategies to optimize its electroluminescent properties. The table below summarizes the performance of two recently developed blue fluorescent dopants, providing a benchmark for the potential of new materials in this field.

| Dopant | Electroluminescence Peak | CIE Coordinates (x, y) | Maximum Current Efficiency (CEmax) | Maximum External Quantum Efficiency (EQEmax) |

| TDBA-Bz | 436 nm | (0.181, 0.114) | 2.26 cd/A | 1.98% |

| TDBA-Cz | 413 nm | (0.167, 0.086) | 7.25 cd/A | 6.45% |

This data is for TDBA-Bz and TDBA-Cz, illustrating typical performance metrics for fluorescent dopants in OLEDs. nih.gov

Research into Optoelectronic Material Development

The development of novel optoelectronic materials is a broad field that encompasses any material that interacts with or produces light. The inherent fluorescent properties of this compound make it a candidate for research in this area. The study of its electronic structure and optoelectronic properties is a critical first step in understanding its potential applications.

Research on similar sulfonamide-based molecules has involved investigations into their bandgap energies, refractive indices, and other optical and electrical properties. sigmaaldrich.com These studies often employ a combination of experimental measurements and computational modeling, such as density functional theory (DFT), to predict the material's behavior. sigmaaldrich.com The wide bandgap of some sulfonamide derivatives, often exceeding 3 eV, makes them suitable for applications requiring transparency in the visible region or for use in high-frequency devices. sigmaaldrich.com

The synthesis of various sulfonamide-containing naphthalimide derivatives has been a focus of recent research, with these compounds being evaluated as potential fluorescent imaging probes. mdpi.com The synthetic versatility of the sulfonamide group allows for the incorporation of different functionalities to tune the molecule's properties. For instance, the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) with various amines is a common method for producing a library of sulfonamide derivatives with diverse biological and electronic properties. nih.gov This synthetic accessibility is a key advantage in the development of new optoelectronic materials based on the this compound structure.

Future Research Directions and Emerging Paradigms for N Butyl 5 Dimethylamino Naphthalene 1 Sulfonamide

Multimodal Probe Development

The development of multimodal imaging probes is a rapidly advancing field that aims to combine the strengths of multiple imaging techniques to provide a more comprehensive understanding of complex systems. Future research will likely focus on integrating the fluorescent properties of N-butyl-5-(dimethylamino)naphthalene-1-sulfonamide with other imaging modalities, such as magnetic resonance imaging (MRI) and positron emission tomography (PET). This can be achieved by chemically linking the dansyl core to moieties that are active in these other imaging techniques. For instance, the incorporation of a gadolinium chelate would render the probe visible by MRI, allowing for the correlation of fluorescence data with high-resolution anatomical information. Similarly, the attachment of a radionuclide would enable PET imaging, offering sensitive detection of the probe's biodistribution in vivo. The design of such multimodal probes requires careful consideration of the interplay between the different components to ensure that the functionality of each is retained.

| Probe Type | Imaging Modality | Potential Application | Design Strategy |

| Fluorescent-MRI | Fluorescence Microscopy & MRI | Correlative in vitro and in vivo imaging | Covalent attachment of a Gd(III) chelate to the this compound scaffold. |

| Fluorescent-PET | Fluorescence Microscopy & PET | Tracking cellular processes and biodistribution | Incorporation of a positron-emitting radionuclide (e.g., ¹⁸F) into the molecular structure. |

| Fluorescent-Photoacoustic | Fluorescence & Photoacoustic Imaging | Deep tissue imaging with high resolution | Coupling with a molecule that has strong near-infrared absorption for photoacoustic signal generation. |

Integration with Advanced Imaging Technologies

The advent of super-resolution microscopy techniques has broken the diffraction barrier of light, enabling visualization of cellular structures with unprecedented detail. The integration of this compound and its derivatives with these advanced imaging technologies is a promising avenue for future research. Techniques such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM) rely on the controlled photoswitching of fluorophores. Future work will involve the rational design of this compound derivatives that exhibit the necessary photophysical properties for super-resolution imaging, such as high photon output, good photostability, and efficient on-off switching. Furthermore, the small size of the dansyl group is advantageous in minimizing linkage errors when labeling biological targets. Another area of interest is the application of these probes in fluorescence lifetime imaging microscopy (FLIM), where the sensitivity of the dansyl fluorophore's lifetime to its environment can provide information on local conditions such as viscosity, polarity, and the presence of quenchers.

Rational Design of Next-Generation Analytical Reagents

The rational design of novel analytical reagents based on the this compound scaffold is a key area for future development. This involves the strategic modification of the molecule to create selective and sensitive sensors for a wide range of analytes. Computational modeling and structure-activity relationship studies will play a crucial role in predicting how modifications to the dansyl structure will affect its binding affinity and fluorescent response to a target molecule. For example, the introduction of specific recognition elements, such as crown ethers for metal ion sensing or peptide sequences for biomolecule targeting, can impart high selectivity. A study on a closely related compound, N-2-propenyl-(5-dimethylamino)-1-naphthalene sulfonamide, has already demonstrated the potential of this scaffold in the development of fluorescent monomers for the detection of nitroaromatic compounds. nih.gov Future research will likely expand on this concept to create a diverse toolkit of fluorescent sensors for applications in environmental monitoring, clinical diagnostics, and cellular biology.

| Target Analyte | Design Strategy | Sensing Mechanism |

| Metal Ions | Incorporation of a chelating moiety (e.g., crown ether, bipyridine). | Chelation-enhanced fluorescence or fluorescence quenching. |

| Nitroaromatic Compounds | Design of polymers with specific binding cavities for the analyte. nih.gov | Fluorescence quenching upon binding. nih.gov |

| pH | Introduction of a protonatable group near the fluorophore. | pH-dependent modulation of the fluorescence signal. |

| Biomolecules | Attachment of a specific recognition element (e.g., peptide, aptamer). | Binding-induced conformational change leading to a change in fluorescence. |

Exploration of Novel Bio-conjugation Methodologies

To effectively utilize this compound as a probe in biological systems, it is essential to develop robust and specific methods for its attachment to biomolecules of interest. The exploration of novel bio-conjugation methodologies is therefore a critical area of future research. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, offers a powerful approach for site-specific labeling. wikipedia.org

One promising strategy is the incorporation of "clickable" functional groups, such as azides or alkynes, into the this compound structure. nih.govnih.gov This would allow for its efficient and specific conjugation to biomolecules that have been modified with a complementary reactive partner via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. nih.govnih.gov

Another emerging paradigm is the use of photo-crosslinking moieties. By incorporating a photoactivatable group, such as a diazirine or an aryl azide, the probe can be covalently linked to nearby molecules upon irradiation with light. This approach is particularly useful for identifying transient or weak interactions within a cellular context. The development of photoactivatable this compound derivatives would enable the capture and identification of its binding partners in complex biological samples.

| Conjugation Method | Reactive Groups | Key Features |

| Click Chemistry | Azide and Alkyne nih.govnih.gov | High efficiency, specificity, and biocompatibility. nih.govnih.gov |

| Photo-crosslinking | Diazirines, Aryl Azides | Light-induced covalent bond formation, useful for capturing transient interactions. |

| Schiff Base Formation | Aldehyde/Ketone and Amine | Reversible linkage that can be stabilized by reduction. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-butyl-5-(dimethylamino)naphthalene-1-sulfonamide, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via sulfonamide coupling. For example, dansyl chloride reacts with N-butylamine derivatives in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base. Intermediates like N-(4,4-diethoxybutyl)-5-(dimethylamino)naphthalene-1-sulfonamide are hydrolyzed using HCl/MeOH to yield the aldehyde intermediate, which is then purified via silica gel chromatography (0–6% MeOH in CH₂Cl₂) .

- Characterization : Key techniques include ESI-HRMS (to confirm molecular ions, e.g., [M+H]⁺), ¹H/¹³C NMR (to verify substituent positions and purity), and RP-HPLC (to assess chromatographic behavior) .

Q. How is the fluorescence profile of dansyl-based sulfonamides optimized for biological labeling?

- Methodology : Fluorescence intensity and Stokes shift are influenced by solvent polarity and substituent effects. For example, dansyl derivatives exhibit enhanced fluorescence in hydrophobic environments (e.g., protein binding pockets) and quenching in aqueous media. This property is leveraged in protein interaction studies using site-directed mutagenesis to validate binding pockets .

- Experimental Design : Use UV-Vis spectroscopy (λex ~330–350 nm, λem ~500–550 nm) and time-resolved fluorescence to assess environmental sensitivity .

Advanced Research Questions

Q. How do structural variations in the N-alkyl chain impact binding affinity to biological targets like carbonic anhydrase II (CAII)?

- Structural Insights : X-ray crystallography reveals that the naphthalene ring binds in a hydrophobic pocket of CAII, with van der Waals interactions to Val-121, Phe-131, and Leu-197. Conformational changes in Leu-198 are critical for accommodating bulky substituents like the N-butyl group .

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by site-directed mutagenesis (e.g., Leu198Ala mutants) and isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data for dansyl sulfonamides?

- Case Study : Crystallographic data for N-benzyl derivatives show a dihedral angle of ~89.6° between the naphthalene and heterocyclic rings, while NMR NOE experiments in solution may indicate dynamic flexibility .

- Resolution : Combine X-ray diffraction (for static snapshots) with molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model conformational dynamics. Validate with 2D NMR (COSY/NOESY) to detect proximity correlations in solution .

Q. How can dansyl sulfonamides be integrated into fluorescent biosensors for real-time zinc ion (Zn²⁺) detection?

- Design Principles : Dansyl’s large Stokes shift (~150 nm) minimizes background interference. Modify the sulfonamide group with Zn²⁺-chelating motifs (e.g., tetrazole or pyridine) to create turn-on sensors.

- Validation : Use fluorescence titration with ZnCl₂ to measure dissociation constants (Kd). Compare with control metals (e.g., Ca²⁺, Mg²⁺) to confirm selectivity. For cellular studies, employ confocal microscopy in HEK293T cells loaded with Zn²⁺ .

Data Analysis & Optimization

Q. What computational tools predict the photophysical properties of dansyl derivatives?

- Tools : TD-DFT calculations (Gaussian 09/B3LYP/6-31G*) model electronic transitions and predict λmax. Compare computed spectra with experimental UV-Vis/fluorescence data to validate accuracy .

- Case Example : For N-butyl derivatives, TD-DFT predicts a π→π* transition at ~340 nm, aligning with observed λex .

Q. How are reaction yields optimized for large-scale synthesis of N-alkyl dansyl sulfonamides?

- Optimization Strategies :

- Solvent Choice : Use anhydrous CH₂Cl₂ to minimize hydrolysis of dansyl chloride.

- Catalysis : Add catalytic DMAP to accelerate sulfonamide coupling.

- Workflow : Implement continuous flow chemistry for improved heat/mass transfer and scalability .

- Yield Data : Typical yields range from 70–93% for N-alkyl derivatives after silica gel purification .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.